Crizotinib-d5 - 1395950-84-1

Crizotinib-d5

Catalog Number: EVT-3163318
CAS Number: 1395950-84-1
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 455.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-Crizotinib-d5 is intended for use as an internal standard for the quantification of (R)-crizotinib by GC- or LC-MS. (R)-Crizotinib is a derivative of aminopyridine that acts as a potent, orally bioavailable, ATP-competitive small-molecule dual inhibitor of c-MET (IC50 = 8 nM) and ALK (IC50 = 20 nM) receptor tyrosine kinases. (R)-Crizotinib shows antitumor efficacy, including cytoreductive antitumor activity, in multiple tumor models implanted in athymic mice that express activated c-MET or ALK fusion proteins (IC50s = 5-20 nM).

Applications
  • Investigating Kinase Inhibition: The compound can be used as a research tool to study the inhibition of kinases, including c-Met/HGFR and ALK, both of which have been linked to cancer development. [, ] Its potential for inhibiting other kinases like LCK, TRKA, TRKB, TIE2, and ABL could also be explored. []

7-Hydroxystaurosporine

Compound Description: 7-Hydroxystaurosporine is a synthetic derivative of staurosporine, recognized for its antineoplastic properties. It acts as a broad-spectrum protein kinase inhibitor, targeting various kinases including AKT, calcium-dependent protein kinase C, and cyclin-dependent kinases. This compound induces cell cycle arrest at the G1/S phase and inhibits nucleotide excision repair by targeting the G2 checkpoint kinase chk1, ultimately leading to apoptosis. []

Relevance: While not structurally identical, 7-Hydroxystaurosporine is included in the research due to its shared biological activity with the main compound, 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine. Both compounds exhibit antineoplastic activities and target kinases, indicating a potential overlap in their mechanisms of action and therapeutic applications. []

Reference: [] Supporting Information: Previous studies that reported the relationship between cancers/tumors and topmost feasible drug candidate compounds selected for ALK, ELGN 3 and NUAK 1 - Semanticscholar

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (DB08700)

Compound Description: DB08700 is a multi-target kinase inhibitor demonstrating activity against ALK, LCK, c-MET, TRKA, TRKB, TIE2, and ABL. [] This compound has been explored for its anticancer potential, particularly in the context of inhibiting hepatocyte growth factor receptor (c-MET), a known therapeutic target in cancer treatment. [, ]

Relevance: This compound is highly structurally similar to the main compound, 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine. The primary difference lies in the deuterium substitution on the piperidine ring of the main compound. This close structural similarity suggests that both compounds may share a similar mechanism of action and target profile, potentially impacting kinases involved in cancer development and progression. [, ]

Properties

CAS Number

1395950-84-1

Product Name

Crizotinib-d5

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D

InChI Key

KTEIFNKAUNYNJU-LJIFSARKSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.